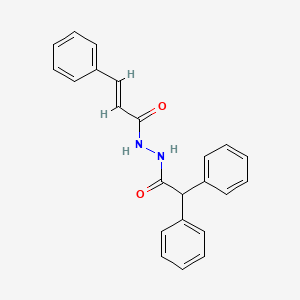
(2E)-N'-(diphenylacetyl)-3-phenylprop-2-enehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N’-(2,2-Diphenylacetyl)-3-phenylprop-2-enhydrazide is a complex organic compound characterized by its unique structure, which includes a hydrazide group attached to a phenylpropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-(2,2-Diphenylacetyl)-3-phenylprop-2-enhydrazide typically involves the reaction of 2,2-diphenylacetyl chloride with 3-phenylprop-2-enhydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-(2,2-Diphenylacetyl)-3-phenylprop-2-enhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2E)-N’-(2,2-Diphenylacetyl)-3-phenylprop-2-enhydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N’-(2,2-Diphenylacetyl)-3-phenylprop-2-enhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,2-diphenylacetyl chloride
- 2,2-Diphenylacetonitrile
- 2,2-Diphenylacetyl chloride
Uniqueness
(2E)-N’-(2,2-Diphenylacetyl)-3-phenylprop-2-enhydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-N'-(2,2-diphenylacetyl)-3-phenylprop-2-enehydrazide |
InChI |
InChI=1S/C23H20N2O2/c26-21(17-16-18-10-4-1-5-11-18)24-25-23(27)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,22H,(H,24,26)(H,25,27)/b17-16+ |
InChI Key |
SDKCTLASWNXGFT-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


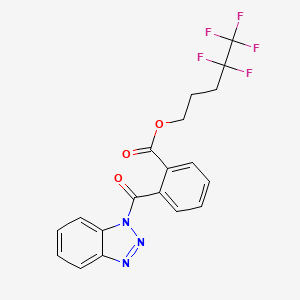
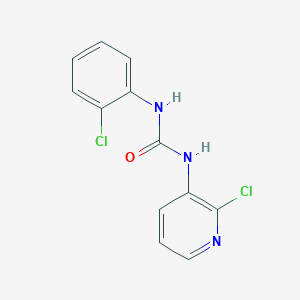
![ethyl (2Z)-5-(2-bromo-4,5-dimethoxyphenyl)-2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11529019.png)
![N-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B11529021.png)
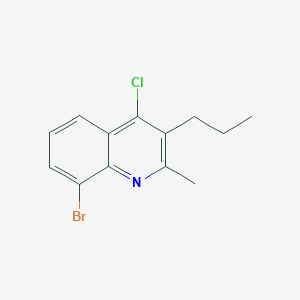
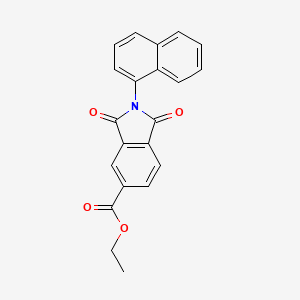
![N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide](/img/structure/B11529051.png)
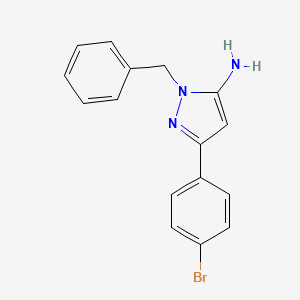
![4-(4-methylphenyl)-2-[(2Z)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11529069.png)
![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11529076.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11529080.png)
![2-({2-ethoxy-4-[(E)-{(2Z)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)benzonitrile](/img/structure/B11529082.png)


